Welcome to the BenchChem Online Store!
molecular formula C15H23IO4 B8452594 1-(4-Iodobutyl)-2,3,4,5-tetramethoxy-6-methylbenzene CAS No. 80810-27-1

1-(4-Iodobutyl)-2,3,4,5-tetramethoxy-6-methylbenzene

Cat. No. B8452594
M. Wt: 394.24 g/mol
InChI Key: DRENQVRREOENIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04393075

Procedure details

In anhydrous methylene chloride (300 ml) were 1,2,3,4-tetramethoxy-5-methyl-6-(4-hydroxybutyl)benzene (28.2 g, 0.1 mole) as obtained in Reference Example 59 and triethylamine (16 g, 0.15 mole), and the solution was cooled to 0° C. A solution of methanesulfonyl chloride (14.3 g, 0.12 mole) in methylene chloride (30 ml) was added dropwise to the solution, followed by stirring for 30 minutes. The reaction solution was washed with water, dilute aqueous phosphoric acid and water, successively, and the organic layer was dried (over MgSO4) and freed of the solvent. Acetone (300 ml) and sodium iodide (39.0 g, 0.26 mole) were added to the residue, and the mixture was warmed at 50° C. for 2 hours. After the completion of the reaction, acetone was distilled off under reduced pressure, and isopropyl ether (300 ml) and water (200 ml) were added to the residue for extraction of the product. The organic layer was washed with 5% aqueous sodium hydrosulfite and water, successively, and dried (over MgSO4), followed by distilling off the solvent under reduced pressure. The residue was chromatographed on a column of silica gel, and developing with isopropyl ether-hexane (1:1) yielded 1,2,3,4-tetramethoxy-5-methyl-6-(4-iodobutyl)benzene (37.0 g, 94%).
Name
1,2,3,4-tetramethoxy-5-methyl-6-(4-hydroxybutyl)benzene
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
39 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][CH2:11][CH2:12]O)=[C:7]([CH3:14])[C:6]([O:15][CH3:16])=[C:5]([O:17][CH3:18])[C:4]=1[O:19][CH3:20].C(N(CC)CC)C.CS(Cl)(=O)=O.[I-:33].[Na+]>C(Cl)Cl.CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][I:33])=[C:7]([CH3:14])[C:6]([O:15][CH3:16])=[C:5]([O:17][CH3:18])[C:4]=1[O:19][CH3:20] |f:3.4|

Inputs

Step One
Name
1,2,3,4-tetramethoxy-5-methyl-6-(4-hydroxybutyl)benzene
Quantity
28.2 g
Type
reactant
Smiles
COC1=C(C(=C(C(=C1CCCCO)C)OC)OC)OC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
14.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
39 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with water, dilute aqueous phosphoric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and the organic layer was dried (over MgSO4)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 50° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure, and isopropyl ether (300 ml) and water (200 ml)
ADDITION
Type
ADDITION
Details
were added to the residue for extraction of the product
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous sodium hydrosulfite and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and dried (over MgSO4)
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1CCCCI)C)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.